

An In-depth Technical Guide to 3-bromo-N-propylbenzamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-bromo-N-propylbenzamide

CAS No.: 35306-74-2

Cat. No.: B1335070

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-N-propylbenzamide is a halogenated aromatic amide of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a bromine atom on the phenyl ring and an N-propyl amide group, provides a versatile scaffold for the development of novel therapeutic agents and complex organic molecules. The strategic placement of the bromine atom allows for various chemical modifications, such as cross-coupling reactions, making it a valuable starting material for creating diverse compound libraries. The amide functionality is a common pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets. This guide offers a comprehensive overview of **3-bromo-N-propylbenzamide**, including its physicochemical properties, a detailed synthesis protocol, expected spectroscopic characteristics, and its potential applications in drug discovery and development.

Physicochemical Properties

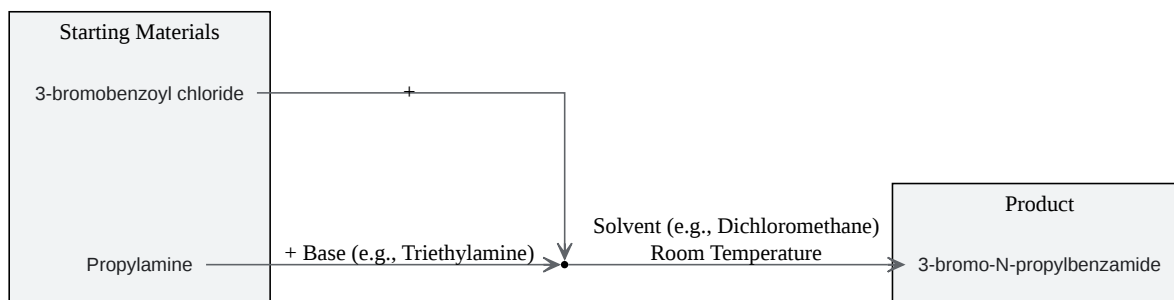
A thorough understanding of the physicochemical properties of **3-bromo-N-propylbenzamide** is essential for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ BrNO	[1]
Molecular Weight	242.112 g/mol	[1]
Density	1.352 g/cm ³	[1]
Boiling Point	342.3°C at 760 mmHg	[1]
Flash Point	160.8°C	[1]

Synthesis of 3-bromo-N-propylbenzamide

The synthesis of **3-bromo-N-propylbenzamide** is typically achieved through the amidation of 3-bromobenzoyl chloride with propylamine. This standard organic transformation is reliable and can be performed in most laboratory settings.

Reaction Scheme



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Caption: Synthesis of **3-bromo-N-propylbenzamide**.

Experimental Protocol

Materials:

- 3-bromobenzoyl chloride
- Propylamine
- Triethylamine (or another suitable base)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Amine and Base: To the stirred solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of propylamine (1.1 equivalents) at 0 °C (ice bath). The base is crucial to neutralize the HCl generated during the reaction.

- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-bromobenzoyl chloride) is consumed.
- **Work-up:**
 - Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
 - Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **3-bromo-N-propylbenzamide**.

Spectroscopic Characterization

The structural confirmation of the synthesized **3-bromo-N-propylbenzamide** is achieved through various spectroscopic techniques. Below are the expected spectral data based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide information on the different types of protons and their neighboring environments.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 8.0	m	2H	Aromatic protons ortho to the carbonyl group and the bromine atom
~7.3 - 7.5	m	2H	Remaining aromatic protons
~6.1 - 6.4	br s	1H	N-H proton of the amide
~3.3 - 3.5	t	2H	-CH ₂ - group attached to the nitrogen
~1.5 - 1.7	sextet	2H	-CH ₂ - group of the propyl chain
~0.9 - 1.0	t	3H	-CH ₃ group of the propyl chain

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Chemical Shift (δ , ppm)	Assignment
~166 - 168	C=O (amide carbonyl)
~135 - 137	Aromatic C-Br
~130 - 132	Aromatic C-H
~128 - 130	Aromatic C-H
~125 - 127	Aromatic C-H
~122 - 124	Aromatic C-C=O
~41 - 43	-CH ₂ -N
~22 - 24	-CH ₂ -CH ₂ -N
~11 - 13	-CH ₃

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, broad	N-H stretch
~3050 - 3100	Medium	Aromatic C-H stretch
~2850 - 2960	Medium	Aliphatic C-H stretch
~1640 - 1660	Strong	C=O stretch (Amide I band)
~1530 - 1550	Strong	N-H bend (Amide II band)
~1450 - 1500	Medium	Aromatic C=C stretch
~700 - 800	Strong	C-Br stretch

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity to the

molecular ion peak is expected due to the natural isotopic abundance of ^{79}Br and ^{81}Br .^[2]

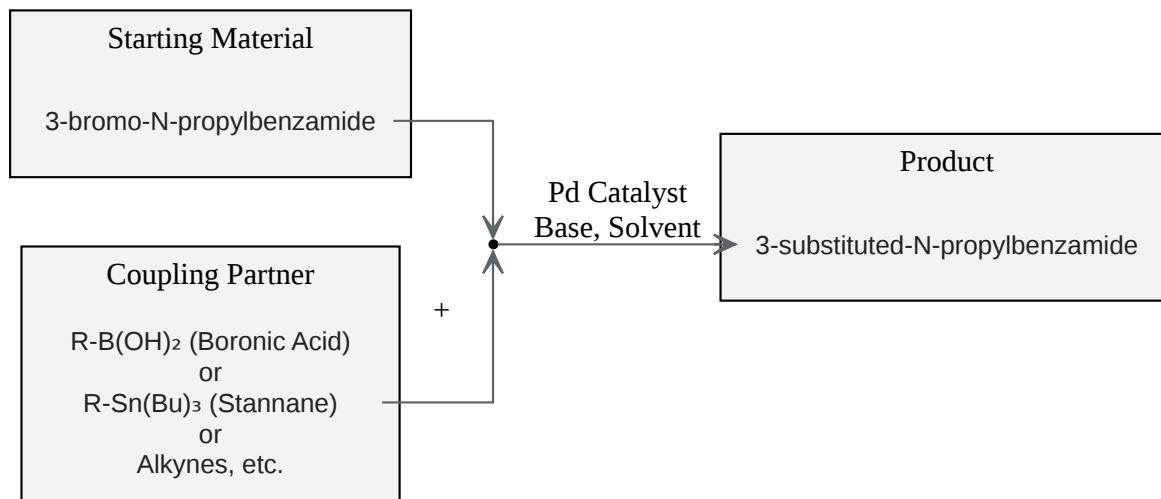
m/z	Interpretation
241/243	Molecular ion $[\text{M}]^+$
183/185	Loss of the propyl group ($[\text{M}-\text{C}_3\text{H}_7]^+$)
155/157	Loss of the N-propylamino group ($[\text{M}-\text{NHC}_3\text{H}_7]^+$)
104	Loss of bromine ($[\text{M}-\text{Br}]^+$)
76	Phenyl cation ($[\text{C}_6\text{H}_4]^+$)

Applications in Drug Discovery and Development

Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities. The presence of a bromine atom in **3-bromo-N-propylbenzamide** makes it a particularly useful intermediate in medicinal chemistry.

Role as a Synthetic Intermediate

The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at the 3-position of the benzamide ring, enabling the synthesis of large libraries of compounds for high-throughput screening.



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Caption: Cross-coupling reactions of **3-bromo-N-propylbenzamide**.

Potential Pharmacological Activities

While specific biological data for **3-bromo-N-propylbenzamide** is not widely published, the broader class of bromobenzamides has been investigated for various therapeutic applications, including:

- Anticancer Agents: Many benzamide derivatives have shown promise as inhibitors of various kinases and other enzymes involved in cancer cell proliferation.
- Antimicrobial Agents: The benzamide scaffold is present in several compounds with antibacterial and antifungal properties.
- Central Nervous System (CNS) Agents: Modified benzamides have been explored for their activity on various CNS targets.

The N-propyl group can influence the lipophilicity and membrane permeability of the molecule, which are critical factors for drug efficacy. By modifying the 3-position of **3-bromo-N-**

propylbenzamide, researchers can fine-tune the molecule's properties to optimize its interaction with specific biological targets and improve its drug-like characteristics.

Conclusion

3-bromo-N-propylbenzamide is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the versatility of its bromine substituent make it an attractive building block for the creation of novel compounds. The expected spectroscopic characteristics outlined in this guide provide a solid foundation for its identification and characterization. As research in drug discovery continues to evolve, the strategic use of such versatile scaffolds will undoubtedly play a crucial role in the development of new and effective therapies.

References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-bromo-N-propylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1335070/docs#an-in-depth-technical-guide-to-3-bromo-n-propylbenzamide>]

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